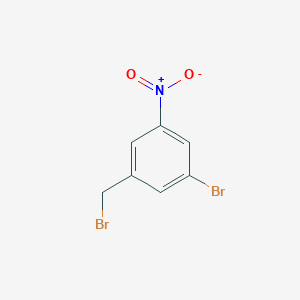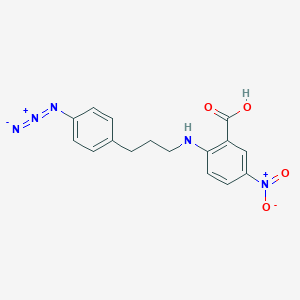
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid, also known as NAPB-Azide, is a chemical compound that has been widely used in scientific research. It is a derivative of 5-nitro-2-propoxyaniline and has a molecular weight of 414.4 g/mol. NAPB-Azide is a potent inhibitor of the proteasome, which is a complex protein degradation system in cells.
Mécanisme D'action
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid inhibits the proteasome by binding to the active site of the 20S proteasome subunit. This leads to the accumulation of ubiquitinated proteins and the activation of the unfolded protein response pathway, which ultimately results in apoptosis.
Effets Biochimiques Et Physiologiques
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to induce apoptosis in cancer cells in vitro and in vivo. It has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been shown to modulate the immune response by inhibiting the proteasome-mediated degradation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potency and specificity as a proteasome inhibitor. It has been shown to be more effective than other proteasome inhibitors in inducing apoptosis in cancer cells. However, one of the limitations of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid is its potential toxicity to normal cells, which may limit its clinical application.
Orientations Futures
There are several future directions for the use of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid in scientific research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Another direction is to study its role in the regulation of the immune response and its potential as an immunomodulatory agent. Additionally, further studies are needed to understand the potential toxicity of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid and to develop strategies to minimize its side effects.
Méthodes De Synthèse
The synthesis of 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid involves the reaction of 5-nitro-2-propoxyaniline with 3-(4-azidophenyl)propylamine in the presence of triethylamine and 1,3-dibromo-5,5-dimethylhydantoin. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained after purification by column chromatography.
Applications De Recherche Scientifique
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has been extensively used in scientific research as a tool to study the role of the proteasome in various biological processes. It has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. 5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid has also been used to study the role of the proteasome in the regulation of the cell cycle, DNA repair, and immune response.
Propriétés
Numéro CAS |
135409-59-5 |
|---|---|
Nom du produit |
5-Nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid |
Formule moléculaire |
C16H15N5O4 |
Poids moléculaire |
341.32 g/mol |
Nom IUPAC |
2-[3-(4-azidophenyl)propylamino]-5-nitrobenzoic acid |
InChI |
InChI=1S/C16H15N5O4/c17-20-19-12-5-3-11(4-6-12)2-1-9-18-15-8-7-13(21(24)25)10-14(15)16(22)23/h3-8,10,18H,1-2,9H2,(H,22,23) |
Clé InChI |
FHBKKMBZNNWBIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CC(=CC=C1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O)N=[N+]=[N-] |
Autres numéros CAS |
135409-59-5 |
Synonymes |
5-nitro-2-(N-3-(4-azidophenyl)propylamino)benzoic acid AzNPPB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



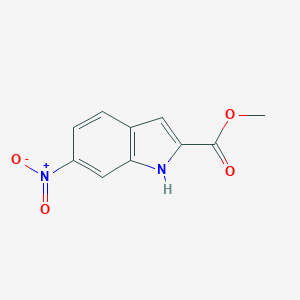
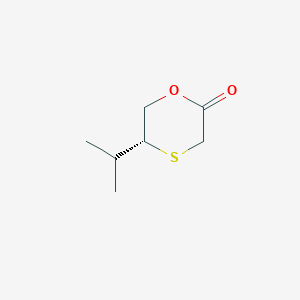
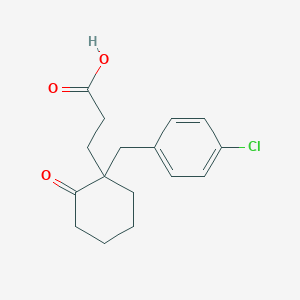
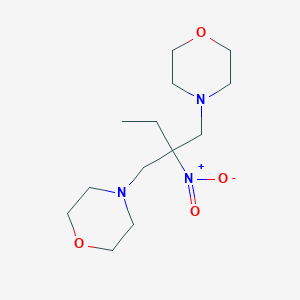
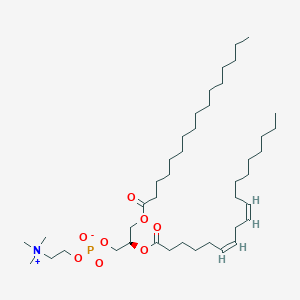
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
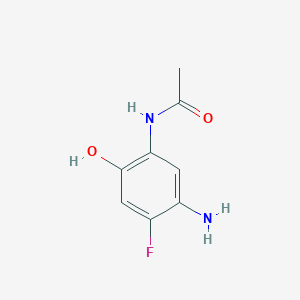
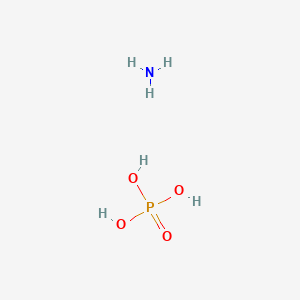

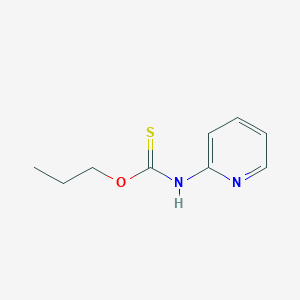
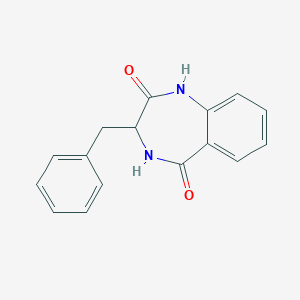
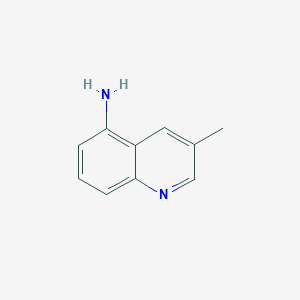
![2-[4-(2-bromoacetyl)phenoxy]acetic Acid](/img/structure/B161365.png)
